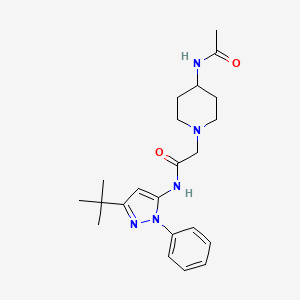![molecular formula C19H22N2O3 B7542445 2-hydroxy-N-[1-(2-methoxyphenyl)piperidin-4-yl]benzamide](/img/structure/B7542445.png)
2-hydroxy-N-[1-(2-methoxyphenyl)piperidin-4-yl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-hydroxy-N-[1-(2-methoxyphenyl)piperidin-4-yl]benzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as HPPB and belongs to the class of benzamide derivatives.
科学的研究の応用
HPPB has been studied extensively for its potential therapeutic applications. It has been found to exhibit activity against various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. HPPB has also been shown to have anti-inflammatory and antioxidant properties, making it a promising candidate for the treatment of inflammatory diseases.
作用機序
The mechanism of action of HPPB is not fully understood. However, it has been suggested that HPPB may act as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine in the brain. This inhibition may lead to an increase in the levels of acetylcholine, which is important for cognitive function.
Biochemical and Physiological Effects:
HPPB has been shown to have several biochemical and physiological effects. It has been found to decrease the levels of oxidative stress markers and pro-inflammatory cytokines, indicating its potential as an anti-inflammatory and antioxidant agent. HPPB has also been shown to increase the levels of neurotransmitters in the brain, which may improve cognitive function.
実験室実験の利点と制限
One of the major advantages of using HPPB in lab experiments is its high yield synthesis method. This allows for large quantities of the compound to be produced for use in various studies. However, one limitation of using HPPB is its limited solubility in water, which may affect its bioavailability in vivo.
将来の方向性
There are several future directions for research on HPPB. One area of interest is its potential as a therapeutic agent for neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to fully understand the mechanism of action of HPPB and its effects on various biochemical and physiological processes. The development of more soluble derivatives of HPPB may also be an area of future research.
Conclusion:
In conclusion, 2-hydroxy-N-[1-(2-methoxyphenyl)piperidin-4-yl]benzamide is a promising compound with potential therapeutic applications. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. Further research is needed to fully understand the potential of HPPB as a therapeutic agent.
合成法
The synthesis of HPPB involves the reaction of 4-piperidone hydrochloride, 2-methoxyaniline, and 2-hydroxybenzoyl chloride in the presence of a base. This reaction leads to the formation of HPPB as a white solid with a high yield.
特性
IUPAC Name |
2-hydroxy-N-[1-(2-methoxyphenyl)piperidin-4-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3/c1-24-18-9-5-3-7-16(18)21-12-10-14(11-13-21)20-19(23)15-6-2-4-8-17(15)22/h2-9,14,22H,10-13H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXNNCWBWKAECRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCC(CC2)NC(=O)C3=CC=CC=C3O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[1-(2-methoxyphenyl)piperidin-4-yl]-2-(1,2,4-triazol-1-yl)pyridine-4-carboxamide](/img/structure/B7542370.png)
![1-[(3-Methyl-1,2-oxazol-5-yl)methyl]-3-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]urea](/img/structure/B7542372.png)
![N-[1-(2-methoxyphenyl)piperidin-4-yl]-3-(1-methylpyrazol-4-yl)propanamide](/img/structure/B7542382.png)
![N-[2-[[1-(2-methoxyphenyl)piperidin-4-yl]amino]-2-oxoethyl]butanamide](/img/structure/B7542390.png)

![N-[1-(2-methylpropyl)imidazol-2-yl]thiadiazole-5-carboxamide](/img/structure/B7542410.png)
![N-[2-(pyrrolidine-1-carbonyl)phenyl]pyridine-3-carboxamide](/img/structure/B7542414.png)
![5-methyl-N-[1-[2-[(2-methylphenyl)methylamino]-2-oxoethyl]piperidin-4-yl]thiophene-2-carboxamide](/img/structure/B7542426.png)
![2-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)-N-[1-(2-methylpropyl)imidazol-2-yl]acetamide](/img/structure/B7542435.png)
![4-[2-(Benzylcarbamoylamino)-2-oxoethyl]morpholine-2-carboxamide](/img/structure/B7542436.png)
![N-[1-(2-methoxyphenyl)piperidin-4-yl]-7H-purin-6-amine](/img/structure/B7542451.png)
![4-carbamothioyl-N-[1-(2-methoxyphenyl)piperidin-4-yl]benzamide](/img/structure/B7542454.png)
![6-[(4-Ethoxy-3,5-dimethoxyphenyl)methylamino]pyridine-3-carbonitrile](/img/structure/B7542459.png)
![4-[[4-(Difluoromethylsulfanyl)phenyl]methyl]piperazine-1-sulfonamide](/img/structure/B7542468.png)